

An In-depth Technical Guide to (s)-2-(Trifluoromethyl)pyrrolidine

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Compound of Interest

Compound Name: (s)-2-(Trifluoromethyl)pyrrolidine

Cat. No.: B056502

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-2-(Trifluoromethyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, imparted by the stereocenter and the trifluoromethyl group, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **(s)-2-(Trifluoromethyl)pyrrolidine**, intended to serve as a resource for researchers in the pharmaceutical and life sciences.

Chemical and Physical Properties

(s)-2-(Trifluoromethyl)pyrrolidine, with the CAS number 119580-41-5, is a solid at room temperature. The trifluoromethyl group significantly influences its physical and chemical properties, enhancing metabolic stability and binding affinity in larger molecules.^{[1][2]}

Table 1: Physicochemical Properties of **(s)-2-(Trifluoromethyl)pyrrolidine**

Property	Value	Reference(s)
CAS Number	119580-41-5	[3][4]
Molecular Formula	C5H8F3N	[3]
Molecular Weight	139.12 g/mol	[3]
Appearance	White to tan powder or crystals	
Melting Point	29-33 °C	[3][4]
Boiling Point	104-106 °C (for the racemate)	
Density	1.210 g/mL at 25 °C (for the racemate)	
Storage Temperature	2-8°C	[3]
SMILES String	<chem>FC(F)(F)[C@@H]1CCCN1</chem>	[3]
InChI Key	VINAMCOZNJHNIH-BYPYZUCNSA-N	[3]

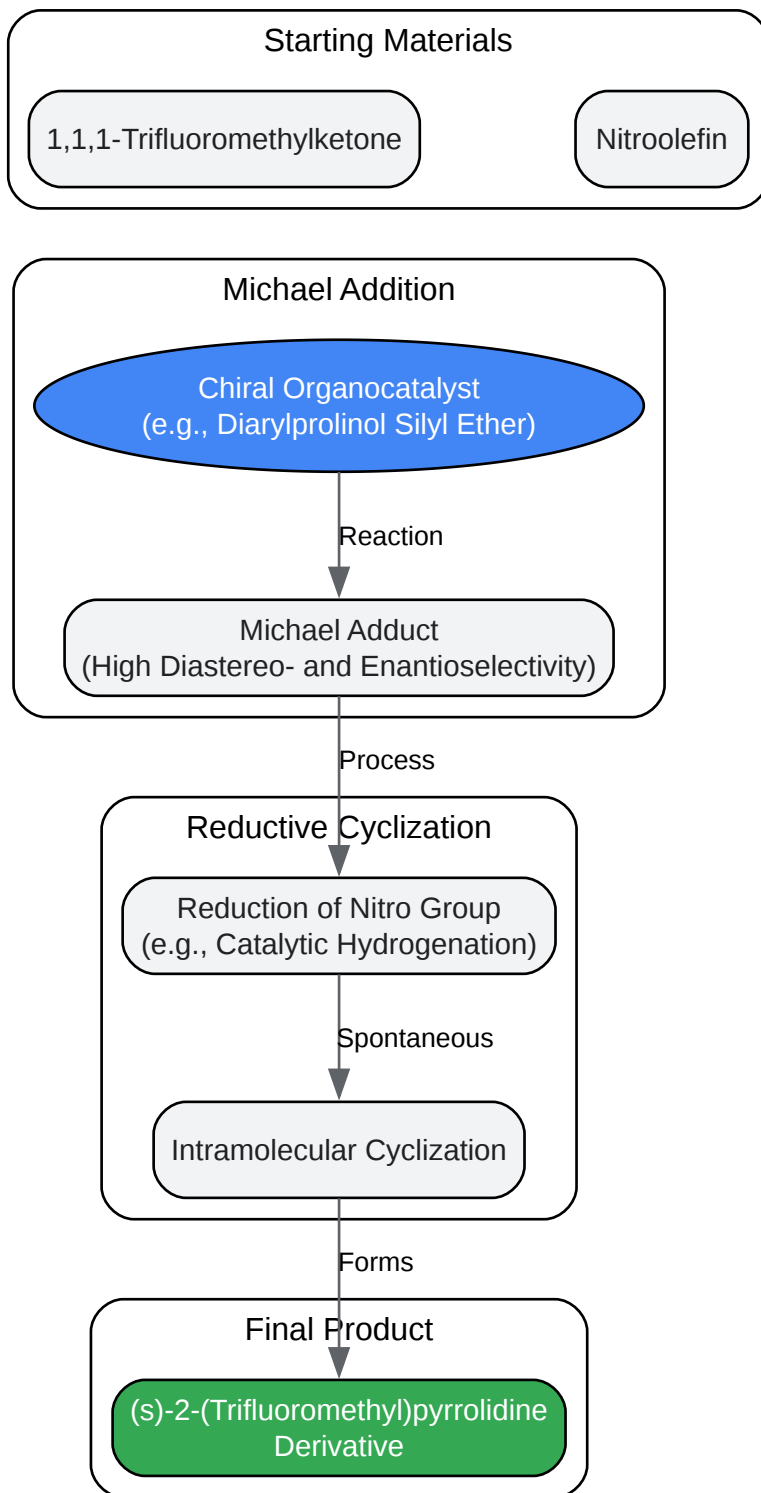
Synthesis and Experimental Protocols

The asymmetric synthesis of 2-(trifluoromethyl)pyrrolidines is a key area of research, with several strategies developed to achieve high enantioselectivity. A common and effective method involves a formal (3+2)-annulation strategy via an organocatalytic asymmetric Michael addition of a trifluoromethyl ketone to a nitroolefin, followed by a diastereoselective reductive cyclization.[5][6][7]

General Asymmetric Synthesis Workflow

The following diagram illustrates a general workflow for the asymmetric synthesis of a substituted **(s)-2-(trifluoromethyl)pyrrolidine** derivative, based on the Michael addition/reductive cyclization approach.

General Asymmetric Synthesis Workflow

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Caption: General workflow for the asymmetric synthesis of **(s)-2-(trifluoromethyl)pyrrolidine** derivatives.

Detailed Experimental Protocol Example: Synthesis of a Trisubstituted 2-(Trifluoromethyl)pyrrolidine

The following is a representative protocol adapted from the literature for the synthesis of a trisubstituted 2-(trifluoromethyl)pyrrolidine derivative, which illustrates the key steps.^[5]

Step 1: Asymmetric Michael Addition

- To a solution of the nitroolefin (0.2 mmol) in toluene (0.4 mL) at the specified temperature, add the 1,1,1-trifluoromethylketone (0.4 mmol).
- Add the chiral diarylprolinol silyl ether catalyst (20 mol %).
- Stir the reaction mixture vigorously for the time specified in the literature (e.g., 1-24 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.^[5]
- Upon completion, the reaction mixture can be directly used in the next step or purified by flash column chromatography on silica gel.

Step 2: Reductive Cyclization

- Dissolve the crude Michael adduct in a suitable solvent such as methanol or ethyl acetate.
- Add a catalyst for hydrogenation, for example, palladium on carbon (Pd/C) or Raney nickel.
- Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
- Stir the reaction until the starting material is fully consumed (monitored by TLC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude pyrrolidine derivative.

Purification and Characterization

Purification:

- Distillation: For liquid pyrrolidines, vacuum distillation can be an effective purification method. [8]
- Column Chromatography: Flash column chromatography on silica gel is commonly used to purify both the intermediate Michael adduct and the final pyrrolidine product. [5]
- Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used for purification.

Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR are essential for structural elucidation and confirming the successful synthesis of the trifluoromethyl-containing pyrrolidine. [9]
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (ee) of the final product. [5][10] Reversed-phase HPLC can be used to assess chemical purity. [10]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

Biological Relevance and Applications in Drug Discovery

The pyrrolidine scaffold is a prevalent feature in many FDA-approved drugs and natural products, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. [7][11][12] The introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of a molecule by improving metabolic stability, increasing lipophilicity, and enhancing binding affinity to biological targets. [1][2][13]

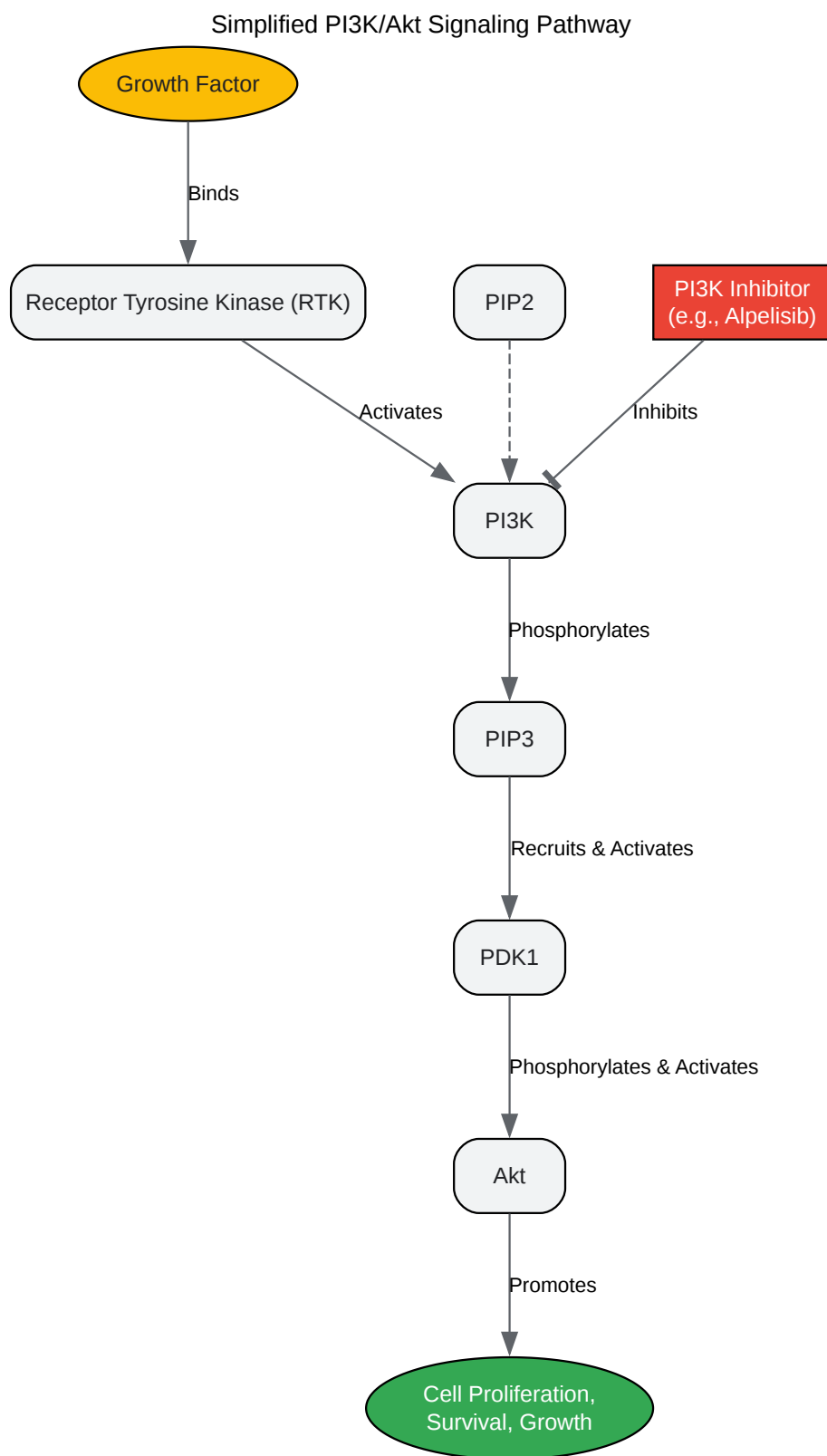
(s)-2-(Trifluoromethyl)pyrrolidine is a key building block in the synthesis of various biologically active compounds. [14] Its incorporation into drug candidates is a strategy to

leverage the beneficial properties of both the chiral pyrrolidine ring and the trifluoromethyl group.

Role in Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.^[1] Small molecule inhibitors targeting components of this pathway are therefore of great therapeutic interest.

Alpelisib, an FDA-approved inhibitor of the p110 α catalytic subunit of PI3K, features a pyrrolidine carboxamide moiety.^[1] While not a direct derivative of **(s)-2-(trifluoromethyl)pyrrolidine**, its mechanism of action provides a relevant example of how pyrrolidine-containing molecules can interact with key biological pathways. The following diagram illustrates the simplified PI3K/Akt signaling pathway and the point of inhibition by a PI3K inhibitor.



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Caption: Inhibition of the PI3K/Akt pathway by a targeted inhibitor.

Conclusion

(s)-2-(Trifluoromethyl)pyrrolidine is a chiral building block with high potential in the development of new pharmaceuticals. Its synthesis via asymmetric catalysis allows for the creation of enantiomerically pure compounds, which is critical for modern drug design. The unique properties conferred by the trifluoromethyl group make it an attractive moiety for enhancing the druglike characteristics of lead compounds. Further exploration of the applications of **(s)-2-(trifluoromethyl)pyrrolidine** in the synthesis of novel bioactive molecules is a promising avenue for future research in medicinal chemistry.

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